2-Bromo-8-chloroquinoline

Regioselective cross-coupling Sequential derivatization Palladium catalysis

Synthesizing unsymmetrical 2,8-disubstituted quinolines via symmetrical dihalo precursors forces researchers into statistical product mixtures and costly chromatographic separations. 2-Bromo-8-chloroquinoline solves this by exploiting the ~10-15 kcal/mol C-Br vs. C-Cl bond dissociation energy differential for predictable, high-selectivity sequential functionalization. • Validated key intermediate in Boehringer Ingelheim's patented HCV NS3/4A protease inhibitor route (US8633320). • Enables first-step Suzuki, Sonogashira, or Buchwald coupling at C2-Br, followed by orthogonal C8-Cl functionalization. • Eliminates bis-functionalization byproducts inherent to 2,8-dibromoquinoline, reducing purification burden and cost.

Molecular Formula C9H5BrClN
Molecular Weight 242.5 g/mol
CAS No. 891842-52-7
Cat. No. B1523696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-8-chloroquinoline
CAS891842-52-7
Molecular FormulaC9H5BrClN
Molecular Weight242.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(C=C2)Br
InChIInChI=1S/C9H5BrClN/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H
InChIKeyQSVCZJXVMARGOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-8-chloroquinoline Overview


2-Bromo-8-chloroquinoline (CAS 891842-52-7) is a heterocyclic aromatic compound with the molecular formula C₉H₅BrClN and a molecular weight of 242.50 g/mol, featuring a quinoline core substituted with bromine at the C2 position and chlorine at the C8 position . This specific 2,8-heterodihalogen substitution pattern is a defining structural feature that distinguishes it from both symmetrical dihalo analogs (e.g., 2,8-dibromoquinoline) and monohalo quinolines, and is explicitly cited as a valuable intermediate in the synthesis of HCV protease inhibitors and other pharmaceutical agents in Boehringer Ingelheim's patent portfolio [1]. The compound is commercially available as a solid with typical purities of 97–98%, a predicted boiling point of 328.1 ± 22.0 °C, and a predicted density of 1.673 ± 0.06 g/cm³ .

Why 2-Bromo-8-chloroquinoline Excels


In palladium-catalyzed cross-coupling cascades, the regioselectivity and chemoselectivity of the first coupling step are critically governed by the identity and position of halogen substituents. 2,8-Dihaloquinolines preferentially undergo oxidative addition at the pyridyl ring (C2 position) over the benzo-ring [1]. However, when both halogens are identical (as in 2,8-dibromoquinoline), achieving high regioselectivity becomes significantly more challenging compared to other dihaloheteroaromatic systems [2]. The mixed Br/Cl system in 2-bromo-8-chloroquinoline exploits the inherent reactivity difference between C–Br (lower bond dissociation energy) and C–Cl (higher BDE), enabling a predictable, sequential two-step functionalization that symmetrical or monohalo analogs cannot replicate with equivalent selectivity [3]. Furthermore, the reversed positional isomer (8-bromo-2-chloroquinoline, CAS 163485-86-7) exhibits a different LogP (3.13 vs. 3.65) and places the more reactive bromine at the sterically hindered C8 position adjacent to the peri-hydrogen, which can reduce coupling efficiency compared to the C2-bromo orientation .

2-Bromo-8-chloroquinoline: Comparative Evidence


C2–Br vs C8–Cl Reactivity in Cross-Coupling

The 2-bromo-8-chloroquinoline scaffold encodes an intrinsic reactivity gradient: the C2–Br bond undergoes preferential oxidative addition with Pd(0) catalysts due to a significantly lower carbon–halogen bond dissociation energy (BDE) compared to the C8–Cl bond. Theoretical studies on halo-heterocycles demonstrate that C–Br BDEs in bromoquinolines are approximately 10–15 kcal/mol lower than C–Cl BDEs in analogous chloroquinolines, establishing a clear thermodynamic preference for C2 coupling before C8 functionalization [1]. This stands in contrast to 2,8-dibromoquinoline (CAS 871507-79-8), where both halogens are bromine and the BDE difference between the two positions is minimal (approximately 1–2 kcal/mol), making it 'much harder to achieve high levels of regioselectivity' in Suzuki couplings according to Handy et al. [2].

Regioselective cross-coupling Sequential derivatization Palladium catalysis

Lipophilicity: 2-Bromo-8-chloroquinoline vs Positional Isomer

Despite having identical molecular formulas (C₉H₅BrClN) and molecular weights (242.50 g/mol), the two positional isomers exhibit measurably different predicted lipophilicities. 2-Bromo-8-chloroquinoline has a calculated LogP of 3.65, while 8-bromo-2-chloroquinoline (CAS 163485-86-7) has a calculated LogP of 3.13 [1]. A third comparator, 2-bromoquinoline (CAS 2005-43-8), which lacks the 8-chloro substituent, has an XLogP3 of 2.8 [2]. This LogP range (2.8 → 3.13 → 3.65) reflects the additive contribution of halogen substitution pattern to overall compound lipophilicity.

Lipophilicity ADME profiling Positional isomer differentiation

Steric Effects at C2 on Antifungal Activity

Gershon, Clarke, and Gershon conducted a systematic fungitoxicity study of all positional isomers of chloro- and bromo-8-quinolinols against five fungal strains (Aspergillus niger, A. oryzae, Myrothecium verrucaria, Trichoderma viride, and Trichophyton mentagrophytes) in two media (Sabouraud dextrose broth and Yeast Nitrogen Base) [1]. A key SAR conclusion was that 'for good antifungal activity the 2 position of the ring must not be substituted by sterically bulky groups' [1]. Since bromine (van der Waals radius ≈ 1.85 Å) is sterically larger than chlorine (≈ 1.75 Å), a C2-bromo substituent introduces greater steric constraint than a C2-chloro substituent. This established SAR principle implies that 2-bromo-8-chloroquinoline-derived bioactive molecules may exhibit different target engagement profiles compared to those derived from 2-chloro or 2-unsubstituted analogs, particularly for targets with sterically constrained binding pockets.

Antifungal SAR Steric effects 8-Quinolinol derivatives

Boiling Point & Density vs 2,8-Dibromoquinoline

The mixed halogen composition (one Br, one Cl) results in a lower molecular weight (242.50 g/mol) compared to 2,8-dibromoquinoline (286.95 g/mol), which translates into measurably different bulk physical properties relevant to large-scale handling and purification . 2-Bromo-8-chloroquinoline has a predicted boiling point of 328.1 ± 22.0 °C and density of 1.673 ± 0.06 g/cm³, while 2,8-dibromoquinoline has a predicted boiling point of 349.4 ± 22.0 °C and density of 1.923 ± 0.06 g/cm³ .

Physicochemical characterization Purification Scale-up

HCV Protease Inhibitor Intermediate: Patent Validation

Boehringer Ingelheim's patent portfolio explicitly identifies bromo-substituted quinolines, including those with the 2-bromo substitution pattern embodied by 2-bromo-8-chloroquinoline, as 'useful intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections,' targeting the HCV NS3 protease [1]. The patent US8633320 describes methods for preparing bromo-substituted quinolines of formula (I) where R is aryl, heteroaryl, alkyl, alkenyl, or alkynyl, with the bromine serving as the key functional handle for late-stage diversification via cross-coupling [1]. Additionally, patent US20060211720 discloses heterocyclic compounds as inhibitors of factor VIIa, citing 2-bromo-8-chloroquinoline as a synthetic building block [2]. Importantly, the specific 2-bromo-8-chloro substitution pattern provides a single reactive site (C2–Br) for initial coupling while retaining a chlorine atom at C8 that can either be carried through to the final drug substance or exploited in a subsequent orthogonal transformation.

HCV NS3 protease Antiviral intermediates Pharmaceutical patent

2-Bromo-8-chloroquinoline Application Scenarios


Sequential C2–C8 Functionalization for Library Synthesis

In drug discovery campaigns requiring divergent C2 and C8 substituents on a quinoline core, 2-bromo-8-chloroquinoline enables a two-step sequential cross-coupling strategy: first, a Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig coupling at the more reactive C2–Br position, followed by a second Pd- or Ni-catalyzed coupling at the C8–Cl position under orthogonal conditions. This approach exploits the approximately 10–15 kcal/mol BDE differential between C–Br and C–Cl bonds [1] and is supported by the regioselectivity principles established for 2,8-dihaloquinolines [2]. This workflow is particularly valuable when compared to the use of 2,8-dibromoquinoline, where the near-identical reactivity of both C–Br bonds leads to statistical mixtures requiring chromatographic separation, increasing both time and cost [3].

HCV NS3 Protease Inhibitor Intermediate Manufacturing

For contract research organizations (CROs) and pharmaceutical manufacturers engaged in antiviral drug development, 2-bromo-8-chloroquinoline is a validated intermediate for preparing HCV NS3/4A protease inhibitor candidates, as established by Boehringer Ingelheim's patented synthetic route (US8633320) [4]. The compound undergoes SNAr-type coupling with peptidic hydroxyproline fragments, with the C2–Br serving as the electrophilic coupling site. Procurement of this specific intermediate—rather than generic 2-bromoquinoline or 8-chloroquinoline—ensures alignment with the patent-described synthetic pathway and may simplify regulatory documentation when scaling from medicinal chemistry quantities to preclinical GMP batches.

SAR Studies on Halogenated Quinoline Pharmacophores

In systematic SAR investigations where both halogen identity and position are variables, 2-bromo-8-chloroquinoline serves as a strategic building block because it provides a direct comparison point against its positional isomer (8-bromo-2-chloroquinoline) and symmetrical analogs (2,8-dibromoquinoline, 2,8-dichloroquinoline). The LogP differential of 0.52 between the two positional isomers [5] is sufficient to probe lipophilicity-driven differences in cellular permeability and target engagement. Additionally, the Gershon SAR precedent—that steric bulk at C2 is detrimental to antifungal activity [6]—provides a hypothesis-driven rationale for designing focused libraries where the C2–Br is either retained (for targets tolerant of steric bulk) or replaced via cross-coupling (for sterically constrained targets).

Coordination Chemistry & Ligand Design

The quinoline nitrogen atom in 2-bromo-8-chloroquinoline can act as a directing group or ligand donor, while the C2–Br and C8–Cl substituents provide modular synthetic handles for installing additional donor groups (e.g., phosphines, pyridines, carboxylates) via cross-coupling. The mixed halogen system offers an advantage over 2,8-dibromoquinoline in that the C8–Cl bond remains intact during Pd-catalyzed C2 functionalization, preventing undesired bis-functionalization and simplifying the synthesis of unsymmetrical bidentate or tridentate ligand frameworks. This is consistent with reported procedures where selective Pd-catalyzed couplings at the 2-position of 2,8-dihaloquinolines are used to construct quinoline-8-carboxamide PARP-1 inhibitors [7].

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